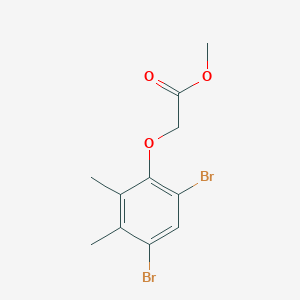
Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H12Br2O3. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a phenoxy ring, which is further connected to an acetate group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate typically involves the bromination of 2,3-dimethylphenol followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The esterification step involves reacting the brominated phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenoxy acetates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenoxy compounds.
Hydrolysis: Formation of 2-(4,6-dibromo-2,3-dimethylphenoxy)acetic acid.
Scientific Research Applications
Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dichloro-2,3-dimethylphenoxy)acetate
- Methyl 2-(4,6-difluoro-2,3-dimethylphenoxy)acetate
- Methyl 2-(4,6-diiodo-2,3-dimethylphenoxy)acetate
Uniqueness
Methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific chemical reactions and applications.
Properties
Molecular Formula |
C11H12Br2O3 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
methyl 2-(4,6-dibromo-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C11H12Br2O3/c1-6-7(2)11(9(13)4-8(6)12)16-5-10(14)15-3/h4H,5H2,1-3H3 |
InChI Key |
PYODPEQVGIVZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















